

# QuEChERS Method for Methacrifos Extraction from Food Matrices: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Methacrifos**

Cat. No.: **B033344**

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## Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for the extraction of pesticide residues from various food matrices.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> Its streamlined two-step process, involving an initial extraction and partitioning followed by a dispersive solid-phase extraction (dSPE) cleanup, offers significant advantages in terms of speed, cost-effectiveness, and reduced solvent consumption compared to traditional methods. <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This document provides detailed application notes and protocols for the extraction of the organophosphorus pesticide **Methacrifos** from different food matrices using the QuEChERS methodology. The protocols are based on the well-established AOAC Official Method 2007.01 and EN 15662.<sup>[1]</sup><sup>[2]</sup>

## Principle of the QuEChERS Method

The QuEChERS method is a two-stage process designed to efficiently extract and clean up pesticide residues from complex food samples.

1. Extraction and Partitioning: The initial step involves homogenizing the food sample with an organic solvent, typically acetonitrile, in the presence of salts. Acetonitrile is chosen for its ability to effectively extract a broad range of pesticides while minimizing the co-extraction of

nonpolar interferences like lipids. The addition of salts, such as magnesium sulfate (MgSO<sub>4</sub>) and sodium acetate or sodium citrate, induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile phase.[2][4]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove matrix co-extractives that could interfere with subsequent analysis. This is achieved by mixing the extract with a combination of sorbents in a process called dispersive solid-phase extraction (dSPE). Common sorbents include:

- Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.
- Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and carotenoids, as well as sterols.
- C18: Targets the removal of nonpolar interferences such as lipids.
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>): Removes excess water from the extract.

The choice of dSPE sorbents depends on the specific food matrix being analyzed.

## Quantitative Data Summary for **Methacrifos**

The following table summarizes the recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for **Methacrifos** in various food matrices using the QuEChERS method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Food Matrix	QuEChERS Method	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Fruits (General)	AOAC 2007.01	85 - 105	1 - 10	5 - 15
Vegetables (General)	EN 15662	80 - 110	1 - 10	5 - 15
Orange	Combination of QuEChERS and DLLME	90 - 110	0.02 - 47	0.02 - 47
Tomato	Modified QuEChERS	83.84 - 119.73	1.63 - 10.5	5.43 - 35
Edible Insects	Optimized QuEChERS	64.54 - 122.12	1 - 10	10 - 15

Note: The recovery, LOD, and LOQ values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and the complexity of the food matrix.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Protocol 1: AOAC Official Method 2007.01 for General Food Matrices

This protocol is suitable for a wide range of fruits and vegetables.

1. Sample Preparation: 1.1. Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture. 1.2. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: 2.1. Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube. 2.2. Add the contents of a commercially available AOAC 2007.01 extraction salt packet, typically containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. 2.3. Cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency. 2.4. Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes.

3. dSPE Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The choice of dSPE tube depends on the matrix:

- For general fruits and vegetables: Use a tube containing 150 mg of anhydrous MgSO<sub>4</sub> and 50 mg of PSA.
  - For pigmented fruits and vegetables: Use a tube containing 150 mg of anhydrous MgSO<sub>4</sub>, 50 mg of PSA, and 50 mg of GCB.
  - For high-fat matrices: Use a tube containing 150 mg of anhydrous MgSO<sub>4</sub>, 50 mg of PSA, and 50 mg of C18.
- 3.2. Cap the dSPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at a high speed (e.g., >10,000 x g) for 2 minutes. 3.4. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

## Protocol 2: EN 15662 Method for General Food Matrices

This protocol is another widely accepted standard for pesticide residue analysis.

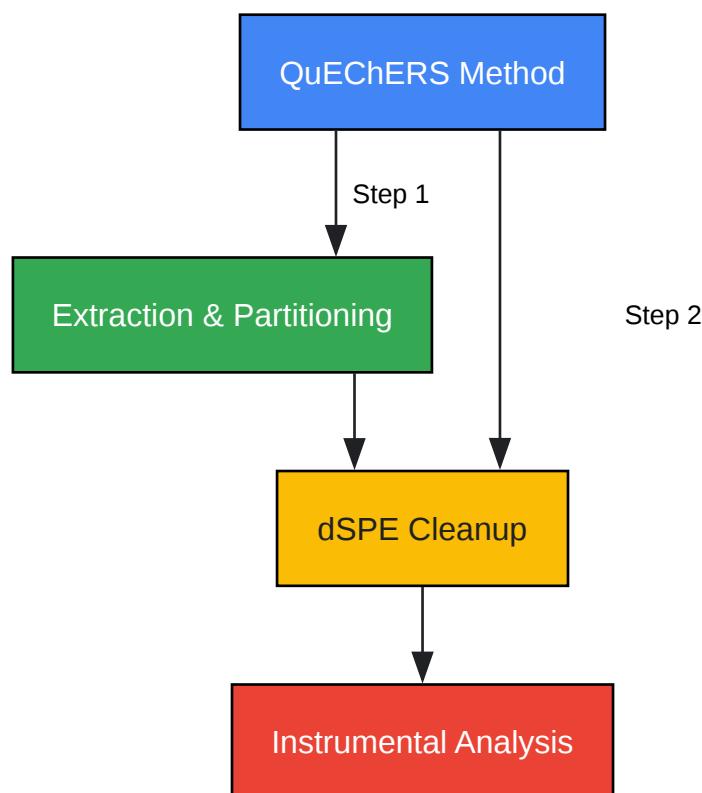
1. Sample Preparation: 1.1. Homogenize the food sample as described in Protocol 1. 1.2. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. Add the contents of a commercially available EN 15662 extraction salt packet, typically containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[\[10\]](#) 2.3. Cap the tube tightly and shake vigorously for 1 minute. 2.4. Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes.

3. dSPE Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube with the appropriate sorbent combination as described in Protocol 1. 3.2. Cap the dSPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at a high speed for 2 minutes. 3.4. The resulting supernatant is ready for analysis.

## Experimental Workflow and Signaling Pathway Diagrams

Caption: QuEChERS workflow for **Methacrifos** extraction.



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Caption: Logical steps of the QuEChERS method.

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